3-(azepan-1-ylsulfonyl)-N-ethylbenzamide
Description
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-2-16-15(18)13-8-7-9-14(12-13)21(19,20)17-10-5-3-4-6-11-17/h7-9,12H,2-6,10-11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHMLJNDSPOCBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-N-ethylbenzamide typically involves multiple steps. One common route starts with the preparation of 3-(azepan-1-ylsulfonyl)aniline, which is then reacted with ethylbenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azepane ring can be reduced under hydrogenation conditions.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced azepane derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-N-ethylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-ethylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The azepane ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The benzamide moiety can interact with various enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Azepane/Diazepane Sulfonyl Groups
Key structural analogs include compounds with variations in the heterocyclic ring, substituents on the benzamide core, or terminal functional groups. Below is a comparative analysis:
Key Observations :
- Ring Size Impact : Replacing azepane (7-membered) with diazepane (6-membered) in compound 10c reduces conformational flexibility but may enhance binding specificity .
- Substituent Effects: Chloro (10c), methoxy (10e), or bromo (10i) groups on the benzamide core alter electronic properties and solubility.
- Terminal Modifications : Thiazole or triazole substituents (e.g., ) introduce aromatic heterocycles, likely improving target affinity in enzyme inhibition .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(azepan-1-ylsulfonyl)-N-ethylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sulfonylation of the benzamide core followed by azepane substitution. Key steps include:
- Reagents : Use sodium hydroxide as a base and dimethylformamide (DMF) as a solvent to facilitate sulfonylation .
- Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and high-performance liquid chromatography (HPLC) to assess intermediate purity .
- Optimization : Adjust temperature (60–80°C) and reaction time (12–24 hours) to maximize yield (>70%) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Use H and C NMR to verify functional groups (e.g., sulfonyl peaks at ~3.1–3.3 ppm for azepane protons) .
- Mass Spectrometry : Confirm molecular weight (424.5 g/mol via ESI-MS) and fragmentation patterns .
- HPLC : Quantify purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Q. What are the solubility challenges for this compound, and how can they be addressed in biological assays?
- Methodological Answer : The compound’s low aqueous solubility (logP ~3.5) requires formulation adjustments:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without cytotoxicity .
- Derivatization : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve pharmacokinetic profiles .
Advanced Research Questions
Q. What strategies are effective for evaluating the compound’s enzyme inhibition potential?
- Methodological Answer :
- In vitro assays : Screen against sulfotransferases or carbonic anhydrases using fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate) .
- IC determination : Perform dose-response curves with triplicate measurements to calculate inhibition constants .
- Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., sulfonamide binding to zinc ions) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC values)?
- Methodological Answer :
- Standardization : Use identical assay conditions (pH 7.4, 37°C) and enzyme sources (recombinant vs. tissue-extracted) .
- Cross-validation : Compare results with structurally related benzamides (e.g., N-(3-acetylphenyl)-4-ethoxy-3-nitrobenzamide) to identify SAR trends .
Q. What computational approaches are recommended for target identification and mechanism-of-action studies?
- Methodological Answer :
- Pharmacophore modeling : Generate 3D pharmacophores using Schrödinger Suite to map essential sulfonamide and benzamide features .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess binding stability (RMSD <2.0 Å) .
Q. How can crystallographic data improve understanding of the compound’s structural flexibility?
- Methodological Answer :
- X-ray diffraction : Grow single crystals via slow evaporation (ethanol/water mixture) and solve structures using SHELX .
- Conformational analysis : Compare crystal packing (e.g., monoclinic P21/c symmetry) with DFT-optimized geometries to identify bioactive conformers .
Q. What methodologies are critical for structure-activity relationship (SAR) studies of derivatives?
- Methodological Answer :
- Analog synthesis : Modify the azepane ring (e.g., piperidine substitution) or benzamide substituents (e.g., nitro or methoxy groups) .
- Biological testing : Corrogate activity data (e.g., IC, logD) with electronic parameters (Hammett constants) to quantify substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
